3,4,5-trimethoxy-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide
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Overview
Description
The compound “3,4,5-trimethoxy-N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)benzamide” is a complex organic molecule. It contains a benzamide group (a benzene ring attached to a CONH2 group), which is often found in pharmaceuticals and can exhibit a wide range of biological activities . The molecule also contains a thiazole ring (a five-membered ring containing nitrogen and sulfur), which is a component of some important biomolecules, including the vitamin thiamine .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a benzamide group substituted with methoxy groups at the 3, 4, and 5 positions of the benzene ring. Attached to the nitrogen of the amide group is an ethyl chain, which is further substituted with a 4-methyl-2-(p-tolyl)thiazol-5-yl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar amide group and the potentially aromatic benzene and thiazole rings could influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Anticancer Applications : A study by Ravinaik et al. (2021) on similar benzamide derivatives revealed moderate to excellent anticancer activity against multiple cancer cell lines, suggesting potential applications in cancer treatment.
Inhibitor Research : Research on related benzamides, as discussed by Uto et al. (2009), focused on their role as inhibitors in biological processes, highlighting their potential in developing targeted therapies.
Gelation Properties : The study of benzamide derivatives for their gelation behavior, as explored by Yadav & Ballabh (2020), is significant for understanding their applications in material science and pharmaceutical formulations.
Antifungal Applications : The synthesis and evaluation of benzamide derivatives for antifungal activity, as investigated by Narayana et al. (2004), indicate potential use in developing new antifungal agents.
Antimicrobial Activity : A study by Chawla (2016) on thiazole derivatives, including those with trimethoxy groups, showed significant antimicrobial activity, suggesting their use in treating bacterial and fungal infections.
VEGFR-2 Inhibition : The selective inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2) by related benzamides, as shown in the study by Borzilleri et al. (2006), indicates potential applications in cancer therapy.
Glucokinase Activation : The use of benzamide derivatives as glucokinase activators, studied by Park et al. (2014), highlights their potential in managing type 2 diabetes mellitus.
Mechanism of Action
Target of Action
Related compounds have been found to inhibitTaq polymerase and telomerase , and down-regulate ERK2 (Extracellular Signal Regulated Kinase 2) protein . These targets play crucial roles in DNA replication, cell signaling, and regulation of various cellular processes.
Mode of Action
The compound interacts with its targets, leading to a series of biochemical changes. It inhibits Taq polymerase and telomerase, enzymes essential for DNA replication and cell division . It also down-regulates ERK2 protein, which is involved in cell signaling
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting Taq polymerase and telomerase, it disrupts DNA replication, potentially leading to cell cycle arrest . The down-regulation of ERK2 protein can affect various signaling pathways, including the MAPK/ERK pathway, which regulates cell proliferation, differentiation, and survival .
Result of Action
The compound’s action results in the inhibition of key enzymes involved in DNA replication and cell signaling
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that this compound has remarkable biological activities including antimicrobial, anti-inflammatory, and anticancer properties . The compound is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .
Cellular Effects
Some studies have shown that a derivative of this compound demonstrates neuroprotective effects by preventing cell death caused by oxidative stress . It has also been found to inhibit MPTP-induced effects in vivo, indicating high potential as a therapeutic drug for Parkinson’s disease .
Molecular Mechanism
It is believed that the compound may interact with various biomolecules, potentially influencing enzyme activity and gene expression
Temporal Effects in Laboratory Settings
It is known that the compound possesses high solubility and metabolic stability
Dosage Effects in Animal Models
Some studies have shown that the compound demonstrates neuroprotective effects in a mouse model of Parkinson’s disease
Metabolic Pathways
It is known that the compound is involved in various biochemical reactions
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4S/c1-14-6-8-16(9-7-14)23-25-15(2)20(30-23)10-11-24-22(26)17-12-18(27-3)21(29-5)19(13-17)28-4/h6-9,12-13H,10-11H2,1-5H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWPMEJSYQOBBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)CCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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